N,N''-Dimethylarginine

Nitric Oxide Synthase Enzyme Kinetics Neuronal NOS

Researchers require a selective NOS inhibitor that retains activity under high L-arginine conditions-unlike competitive analogues. ADMA (CAS 33600-80-5) solves this with validated noncompetitive nNOS inhibition. - Noncompetitive inhibition of nNOS (Ki 0.4 μM) - not surmountable by L-arginine - Active DDAH-1 substrate (Km 68.7 μM) - enables metabolic studies - Reduces nNOS-derived superoxide by ~60% at 1 μM under L-arginine depletion - Certified reference grade - essential for LC-MS/MS separation from SDMA

Molecular Formula C8H18N4O2
Molecular Weight 202.25 g/mol
CAS No. 33600-80-5
Cat. No. B12746749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N''-Dimethylarginine
CAS33600-80-5
Molecular FormulaC8H18N4O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCN=C(N)N(C)CCCC(C(=O)O)N
InChIInChI=1S/C8H18N4O2/c1-11-8(10)12(2)5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1
InChIKeyLMRASILBPZVFIW-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADMA for NOS Inhibition Research


N,N''-Dimethylarginine (asymmetric dimethylarginine, ADMA; CAS 33600-80-5) is an endogenously produced, non-proteinogenic amino acid that functions as a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS). It is formed by post-translational methylation of L-arginine residues in proteins and subsequent proteolysis [1]. ADMA is primarily studied for its role in cardiovascular pathophysiology as a biomarker of endothelial dysfunction, but its distinct inhibitory profile against NOS isoforms and its specific metabolic pathway differentiate it from other methylarginine analogs, making it a critical tool compound for studying nitric oxide biology [2].

1
NOS isoform inhibition: Endogenous competitive inhibitor of all three NOS isoforms; suitable for probing NO-dependent signaling pathways.
2
Methylarginine differentiation: Distinct inhibitory profile versus L-NMMA and SDMA, enabling isoform-specific or metabolism-dependent study designs.
3
Research context: Applied as a tool compound in cardiovascular pathophysiology, DDAH/NOS axis interrogation, and biomarker discovery studies.

Why ADMA Cannot Be Replaced by Other Methylarginines


Methylarginines like L-NMMA, ADMA, and SDMA are not functionally interchangeable despite structural similarities. ADMA exhibits a unique noncompetitive inhibition mechanism against neuronal NOS (nNOS), whereas L-NMMA acts competitively [1]. Furthermore, symmetric dimethylarginine (SDMA), a structural isomer, shows negligible direct NOS inhibition [2]. Even between ADMA and L-NMMA, their metabolic handling by dimethylarginine dimethylaminohydrolase (DDAH) differs significantly in both affinity and turnover rate [3]. These mechanistic, kinetic, and metabolic distinctions directly impact experimental outcomes in NO signaling studies, making ADMA the specific probe of choice for investigations of nNOS-mediated pathways or DDAH-regulated NOS inhibition.

Inhibition mechanism mismatch
Noncompetitive nNOS inhibition by ADMA cannot be mimicked by competitive analogs like L-NMMA; substrate-level fluctuations may confound results if replaced.
Metabolic pathway divergence
ADMA is a high-turnover DDAH substrate, whereas SDMA is DDAH-resistant; using SDMA omits DDAH-regulated clearance, altering cellular concentration dynamics.
Isomer interference
Inactive isomer SDMA co-exists at comparable plasma levels; analytical substitution or cross-reactivity masks the true NOS-inhibitory fraction.

ADMA Differentiation: Comparator-Based Evidence Guide


nNOS Inhibition Potency and Mechanism

ADMA is a potent, noncompetitive inhibitor of recombinant rat nNOS, with a Ki of 0.4 μM and an IC50 of 1.5 μM. In contrast, L-NMMA is a less potent, competitive inhibitor of the same isoform, with a Ki of 0.65 μM [1]. This fundamental mechanistic difference is critical for experimental design, as noncompetitive inhibition by ADMA cannot be overcome by increasing substrate (L-arginine) concentration.

nNOS Inhibition
Head-to-head
Ki = 0.4 μM (noncompetitive) vs L-NMMA Ki = 0.65 μM (competitive); IC50 = 1.5 μM.
Noncompetitive mechanism supports consistent blockade regardless of local L-arginine fluctuation.
Recombinant rat nNOS enzymatic assay.
Nitric Oxide Synthase Enzyme Kinetics Neuronal NOS

DDAH Metabolic Substrate Selectivity

DDAH is the primary enzyme responsible for the clearance of endogenous methylarginines. ADMA is a high-turnover substrate for recombinant human DDAH-1, with a Km of 68.7 μM and a Vmax of 356 nmol/mg/min. Its isomer, SDMA, is not a substrate for DDAH and is therefore not metabolically cleared by this pathway [1]. L-NMMA is also a substrate but with a lower Vmax (154 nmol/mg/min) [1].

DDAH-1 Kinetics
Head-to-head
ADMA Vmax 356 nmol/mg/min; L-NMMA 154 nmol/mg/min; SDMA not a substrate.
High-turnover DDAH substrate differentiates ADMA from SDMA in DDAH/NOS axis studies.
Recombinant human DDAH-1 assay.
Dimethylarginine Dimethylaminohydrolase Metabolism Substrate Specificity

nNOS-Derived Superoxide Modulation

Under conditions of L-arginine depletion, neuronal NOS (nNOS) generates superoxide (O2•-). ADMA (1 μM) inhibited this O2•- generation by ~60% (from 56 to 23 nmol/mg/min). In contrast, L-NMMA (0.1–100 μM) had no effect on nNOS-derived superoxide production [1]. This represents a qualitative difference in the modulatory capacity of these two endogenous methylarginines on NOS redox activity.

Superoxide Modulation
Head-to-head
ADMA (1 μM) reduced O2•− ~60%; L-NMMA (0.1–100 μM) no effect.
Suppression of nNOS uncoupling may support oxidative stress model studies.
EPR spin trapping under L-arginine depletion.
Oxidative Stress Superoxide nNOS

Analytical Separation from Inactive Isomer SDMA

ADMA and its symmetric isomer SDMA are present in human plasma at comparable concentrations (approximately 0.4–0.5 μM each) [1]. However, SDMA does not directly inhibit NOS [2]. Any analytical method for ADMA must therefore chromatographically resolve it from SDMA to avoid overestimating the NOS-inhibitory capacity of a sample. HPLC methods with o-phthalaldehyde derivatization and fluorescence detection achieve baseline separation, allowing accurate quantification of ADMA as the active NOS inhibitor [1].

Analytical Selectivity
Method context
ADMA & SDMA both ~0.4–0.5 μM in plasma; HPLC baseline separation required.
Chromatographic resolution from SDMA avoids overestimation of NOS-inhibitory capacity.
Solid-phase extraction with fluorescence detection.
Analytical Chemistry HPLC Biomarker Quantification

Optimal Use Cases for ADMA


Neuronal NOS Signaling in Neuropathic Pain Models

The potent, noncompetitive inhibition of nNOS (Ki 0.4 μM) by ADMA makes it the preferred tool for blocking NO signaling in neuronal tissues. Unlike the competitive inhibitor L-NMMA, ADMA's inhibition cannot be overcome by high local L-arginine concentrations, ensuring consistent suppression of nNOS activity in ex vivo brain slice assays and in vivo pain models [1].

DDAH/NOS Regulatory Axis in Endothelial Dysfunction

Because ADMA is actively metabolized by DDAH-1 (Km 68.7 μM, Vmax 356 nmol/mg/min), it is the appropriate substrate for assays measuring DDAH activity or for cellular models where DDAH expression is modulated. SDMA, which is not a DDAH substrate, cannot substitute in these experiments [2].

NOS Uncoupling and Superoxide in Oxidative Stress

ADMA uniquely inhibits nNOS-derived superoxide production under L-arginine depletion (~60% reduction at 1 μM), an effect not observed with L-NMMA. This property is critical for studies examining the role of NOS uncoupling in ischemia-reperfusion injury or neurodegenerative diseases [3].

ADMA-Specific Bioanalytical Method Validation

The co-existence of the inactive isomer SDMA at similar plasma concentrations necessitates rigorous analytical separation. ADMA reference standards with certified purity are required to develop and validate HPLC or LC-MS/MS methods that accurately quantify the active NOS inhibitor fraction in plasma from patients with cardiovascular or renal disease [4].

Application
Selection Property
Validation Focus
Neuronal NOS signaling studies
Noncompetitive inhibition mechanism
Consistent NOS blockade under variable L-arginine
DDAH/NOS regulatory axis studies
High-turnover DDAH-1 substrate
Metabolic clearance pathway dependency
NOS uncoupling & oxidative stress models
Superoxide modulation distinct from L-NMMA
Redox activity modulation in NOS uncoupling
ADMA-specific bioanalytical method validation
Chromatographic resolution from SDMA
Accurate quantification of active NOS inhibitor
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